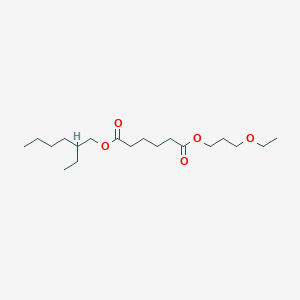
Benzaldehyde, 4-propoxy-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-propoxy-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from benzaldehyde, where the aldehyde group is converted to an oxime group, and a propoxy group is attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-propoxy-, oxime typically involves the reaction of 4-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:
4-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→Benzaldehyde, 4-propoxy-, oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis of oximes is often carried out using continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 4-propoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-propoxy-, oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-propoxy-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo various chemical transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde oxime: Similar structure but lacks the propoxy group.
4-Methoxybenzaldehyde oxime: Similar structure but has a methoxy group instead of a propoxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but has an ethoxy group instead of a propoxy group.
Uniqueness: Benzaldehyde, 4-propoxy-, oxime is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and molecular targets .
Propriétés
Numéro CAS |
61096-85-3 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[(4-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-5-3-9(4-6-10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
Clé InChI |
PGAYBBCKROPVLT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

